1-(3-Bromoprop-1-enyl)-2,4-difluoro-benzene
Description
Significance of Fluorinated Organic Compounds in Advanced Chemical Synthesis
The introduction of fluorine into organic molecules is a powerful strategy in modern chemical synthesis. Due to fluorine's high electronegativity and relatively small size, its incorporation can profoundly alter a molecule's physical, chemical, and biological properties. vulcanchem.com This "fluorine effect" often leads to enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making fluorinated compounds highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. vulcanchem.comsigmaaldrich.com The carbon-fluorine bond is one of the strongest in organic chemistry, conferring significant thermal and chemical stability to the molecule. researchgate.net Consequently, the development of synthetic methods for the selective introduction of fluorine is a major focus in current research, enabling the creation of novel compounds with unique and desirable characteristics. researchgate.netsigmaaldrich.com
Strategic Importance of Cinnamyl Bromides as Synthetic Intermediates
Cinnamyl bromides are highly versatile building blocks in organic synthesis. slideshare.net Characterized by a bromine atom attached to a cinnamyl group, these compounds are known for their reactivity, particularly in nucleophilic substitution and cross-coupling reactions. slideshare.net This reactivity allows for the facile introduction of the cinnamyl moiety into a wide variety of molecular scaffolds. slideshare.net As a result, cinnamyl bromides serve as key intermediates in the synthesis of a diverse range of products, including pharmaceuticals and fragrances. bhu.ac.in The allyl double bond within the cinnamyl structure offers further opportunities for chemical modification, adding to its synthetic potential.
Rationale for Investigating 2,4-Difluorocinnamyl Bromide in Mechanistic and Synthetic Contexts
The investigation of 2,4-difluorocinnamyl bromide is driven by the strategic combination of its core components. The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to significantly modulate the electronic properties of the cinnamyl system. This modification can influence the compound's reactivity in synthetic transformations and alter the biological activity of its derivatives.
Research has shown that cinnamyl-based structures substituted with electron-withdrawing groups, such as fluorine, are of interest as potential monoamine oxidase B (MAO-B) inhibitors. vulcanchem.com Furthermore, various fluorinated cinnamide derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing promising results against liver cancer cell lines. sigmaaldrich.comrsc.org The difluoro substitution pattern on the phenyl ring can play a critical role in enhancing the biological potency of these molecules. sigmaaldrich.com Therefore, 2,4-difluorocinnamyl bromide serves as a crucial precursor for developing new therapeutic agents, providing a clear rationale for its study in both mechanistic and synthetic chemistry. vulcanchem.comsigmaaldrich.com
Data Tables
Table 1: Chemical and Physical Properties of 2,4-Difluorocinnamyl bromide
| Property | Value |
| CAS Number | 886498-36-8 |
| Molecular Formula | C₉H₇BrF₂ |
| Molecular Weight | 233.05 g/mol |
| Boiling Point | 170°C at 753 mmHg vulcanchem.com |
| Density | 1.268 g/mL at 25°C vulcanchem.com |
| Refractive Index | 1.506 at 20°C vulcanchem.com |
Table 2: Spectroscopic Data of 2,4-Difluorocinnamyl bromide
| Technique | Data |
| ¹H NMR | Specific experimental data not available in the searched literature. Expected signals would include multiplets for the aromatic protons and doublets/multiplets for the vinylic and allylic protons, with coupling to fluorine atoms. slideshare.netuobasrah.edu.iq |
| ¹³C NMR | Specific experimental data not available in the searched literature. Expected signals would appear in the aromatic (~110-165 ppm, with large C-F coupling constants) and aliphatic/vinylic regions. bhu.ac.in |
| Mass Spectrometry | Specific experimental data not available in the searched literature. The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. neu.edu.tryoutube.com |
Properties
IUPAC Name |
1-(3-bromoprop-1-enyl)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLMGNPURKJXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251199 | |
| Record name | 1-(3-Bromo-1-propen-1-yl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-36-8 | |
| Record name | 1-(3-Bromo-1-propen-1-yl)-2,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-1-propen-1-yl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2,4 Difluorocinnamyl Bromide
Reaction Pathways of Allylic Bromides in Fluorinated Contexts
Allylic bromides are versatile substrates in organic synthesis due to the ability of the adjacent double bond to stabilize reactive intermediates. The presence of a 2,4-difluorophenyl group introduces strong inductive and mesomeric effects that modulate the inherent reactivity of the cinnamyl bromide framework.
Nucleophilic substitution is a hallmark reaction of alkyl halides. bits-pilani.ac.in For allylic systems like 2,4-difluorocinnamyl bromide, these substitutions can proceed through several pathways, most notably the S_N1', and S_N2' mechanisms, which involve allylic rearrangement.
S_N2' Reaction: In the S_N2' (Substitution, Nucleophilic, Bimolecular, with rearrangement) pathway, a nucleophile attacks the γ-carbon (the carbon at the other end of the double bond) in a single, concerted step. This forces the π-electrons to shift and ejects the bromide leaving group from the α-carbon. This pathway is bimolecular, with its rate dependent on the concentrations of both the allylic bromide and the nucleophile. youtube.com The fluorinated phenyl ring in 2,4-difluorocinnamyl bromide can influence this reaction by withdrawing electron density, potentially making the γ-carbon more electrophilic and susceptible to nucleophilic attack.
S_N1' Reaction: The S_N1' (Substitution, Nucleophilic, Unimolecular, with rearrangement) pathway proceeds through a two-step mechanism. The first and rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. youtube.commasterorganicchemistry.com The delocalized carbocation has positive charge distributed between the α- and γ-carbons. In the second step, a nucleophile can attack at either of these positions. The 2,4-difluorophenyl group, being electron-withdrawing, would destabilize the adjacent benzylic/allylic carbocation, likely slowing down the S_N1' pathway compared to a non-fluorinated analogue. However, once formed, the nucleophile can attack the γ-carbon to yield the rearranged product.
The choice between these pathways is influenced by factors such as the nucleophile's strength, solvent polarity, and the substitution pattern of the allylic system.
| Reaction Pathway | Attacking Nucleophile (Nu⁻) | Potential Product(s) | Notes |
|---|---|---|---|
| S_N2 | Strong, unhindered (e.g., CN⁻) | 2,4-Difluorocinnamyl nitrile | Direct substitution at the α-carbon. |
| S_N2' | Strong, often with a coordinating metal (e.g., organocuprates) | 1-(2,4-Difluorophenyl)-1-Nu-prop-2-ene | Attack at the γ-carbon with allylic shift. |
| S_N1/S_N1' | Weak (e.g., H₂O, ROH) in a polar protic solvent | Mixture of 2,4-Difluorocinnamyl alcohol and 1-(2,4-Difluorophenyl)-1-hydroxyprop-2-ene | Proceeds via a delocalized allylic carbocation. |
Elimination reactions of alkyl halides, known as dehydrohalogenation, result in the formation of a double bond. maricopa.edu In the case of 2,4-difluorocinnamyl bromide, which already contains a double bond, elimination leads to the formation of a conjugated diene. This reaction is typically promoted by a base. maricopa.edu
The most common mechanism for this transformation is the E2 (Elimination, Bimolecular) pathway, which involves a concerted process where the base abstracts a proton from a carbon adjacent to the one bearing the leaving group, while the C-Br bond breaks and a new π-bond is formed. iitk.ac.inlibretexts.org For 2,4-difluorocinnamyl bromide, proton abstraction would occur from the carbon atom of the CH₂Br group, leading to the formation of 1-(2,4-difluorophenyl)-1,3-butadiene. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. iitk.ac.in The stability of the resulting conjugated diene product provides a strong thermodynamic driving force for the reaction.
| Reagent/Conditions | Mechanism | Product | Key Feature |
|---|---|---|---|
| Strong, non-nucleophilic base (e.g., Potassium tert-butoxide) | E2 | 1-(2,4-Difluorophenyl)-1,3-butadiene | Formation of a conjugated diene system. |
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing 2,4-Difluorocinnamyl Bromide
Transition metal catalysis offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and allylic halides are excellent substrates for these reactions. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are fundamental tools in organic synthesis. nih.gov 2,4-Difluorocinnamyl bromide can serve as the electrophilic partner in these transformations. In a typical Suzuki-Miyaura coupling, for instance, 2,4-difluorocinnamyl bromide would react with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov The reaction would yield a new product where the bromine atom is replaced by the organic group from the organoboron reagent, generally preserving the double bond geometry. The versatility of this method allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups. uwindsor.ca
Nickel-catalyzed cross-electrophile coupling has emerged as a powerful strategy for bond formation, particularly for C(sp²)-C(sp³) coupling. rsc.orgrsc.org In this type of reaction, two different electrophiles are coupled in the presence of a nickel catalyst and a stoichiometric reductant (like zinc or manganese metal). For example, 2,4-difluorocinnamyl bromide (a C(sp³) electrophile) could be coupled with an aryl bromide (a C(sp²) electrophile). chemrxiv.org This approach avoids the need to pre-form organometallic reagents, which can be a significant advantage. rsc.org A proposed catalytic cycle often involves the sequential oxidative addition of the two different electrophiles to a low-valent nickel species. youtube.com
| Reaction Name | Catalyst System (Example) | Coupling Partner (Example) | Illustrative Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Phenylboronic acid | (E)-1-(2,4-Difluorophenyl)-4-phenyl-1-butene |
| Heck Coupling | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Styrene | (1E,4E)-1-(2,4-Difluorophenyl)-5-phenyl-1,4-pentadiene |
| Nickel-Catalyzed Cross-Electrophile Coupling | NiBr₂, Ligand (e.g., bipyridine), Reductant (e.g., Zn) | 4-Bromotoluene | (E)-1-(2,4-Difluorophenyl)-4-(p-tolyl)but-1-ene |
The core of most cross-coupling catalytic cycles involves two key steps: oxidative addition and reductive elimination. researchgate.netlibretexts.org
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the electrophile (2,4-difluorocinnamyl bromide) to the low-valent metal center (e.g., Pd(0) or Ni(0)). libretexts.org In this step, the metal inserts into the carbon-bromine bond, cleaving it and forming a new organometallic complex. The oxidation state of the metal increases by two (e.g., Pd(0) → Pd(II)). For allylic halides, this process is typically very facile and results in a π-allylmetal complex, where the metal is coordinated to all three carbons of the allylic system.
Reductive Elimination: This is the final, product-forming step of the catalytic cycle. libretexts.org After a second group (from the coupling partner) is transferred to the metal center via a process like transmetalation, the two organic fragments are joined together, and a new bond is formed. youtube.com This occurs as the metal center's oxidation state is reduced by two (e.g., Pd(II) → Pd(0)), regenerating the active catalyst which can then enter a new cycle. The reductive elimination step is crucial for catalyst turnover and is generally favored for forming the desired C-C bond. researchgate.net
The efficiency and outcome of these steps are highly dependent on the nature of the ligands coordinated to the metal center, which influence its electronic properties and steric environment. nih.gov
Stereochemical Outcomes and Mechanistic Determinants in Transformations
The transformations of 2,4-difluorocinnamyl bromide and related fluorinated allylic systems are governed by mechanistic pathways that dictate the stereochemical outcome of the products. In transition metal-catalyzed reactions, particularly palladium-catalyzed asymmetric allylic alkylations (AAA), the stereochemistry is intricately controlled by the catalyst, ligands, and the unique electronic nature of the fluorinated substrate. rsc.orgmdpi.com These reactions represent a powerful method for constructing chiral molecules containing fluorine atoms and contiguous stereogenic centers. mdpi.com
In the context of 2,4-difluorocinnamyl systems, the specific placement of fluorine atoms on the aromatic ring can influence the stability and geometry of the π-allyl intermediate, thereby impacting the stereoselectivity of the subsequent nucleophilic attack. The interplay between the electronic properties of the difluorinated phenyl ring and the steric demands of the incoming nucleophile and chiral ligands are critical determinants of the final product's stereochemistry. Research on asymmetric allylation of fluorinated substrates shows that high enantioselectivity can be achieved, underscoring the precise control possible in these transformations. rsc.org
Role of Fluorine Substituents on Reaction Kinetics and Selectivity
Fluorine substitution is a critical tool for modulating the reactivity and selectivity of organic molecules, and its effects are pronounced in allylic systems like 2,4-difluorocinnamyl bromide. rsc.org The presence of fluorine atoms on the cinnamyl framework dramatically influences reaction outcomes compared to their non-fluorinated analogues. rsc.orgresearchgate.net These influences can be broadly categorized into electronic and steric effects, which collectively impact reaction rates (kinetics) and the distribution of products (selectivity).
The high electronegativity of fluorine imparts unique properties that can either accelerate or decelerate reactions and can reverse expected regioselectivity. rsc.orgbeilstein-journals.org For example, in palladium-catalyzed allylic substitutions, electron-withdrawing fluoroalkyl groups have been shown to alter the regioselectivities of acyclic allylic alkylations compared with their non-fluorinated counterparts. researchgate.netbeilstein-journals.org
| Property | Non-Fluorinated Cinnamyl System | Fluorinated Cinnamyl System (e.g., 2,4-Difluorocinnamyl) | Reference |
|---|---|---|---|
| Regioselectivity (Pd-catalyzed) | Typically governed by sterics and ligand control, often favoring the less substituted (α) position. | Can be reversed to favor the more substituted (γ) position due to electronic effects. | beilstein-journals.org, researchgate.net |
| Allylic Reactivity | Standard allylic reactivity based on conjugation and leaving group ability. | Enhanced electrophilicity at certain positions due to strong inductive effects of fluorine. | rsc.org, beilstein-journals.org |
| Reaction Kinetics | Baseline reaction rates. | Can be altered; fluorine can stabilize transition states or intermediates, potentially accelerating reactions. | rsc.org |
The two fluorine atoms on the phenyl ring of 2,4-difluorocinnamyl bromide exert a powerful electron-withdrawing inductive effect (-I effect). This effect significantly modulates the electronic properties of the entire cinnamyl system. The aromatic fluorination decreases the electron density of the phenyl ring and, through conjugation, of the allylic double bond. This electronic perturbation is central to the observed reactivity and selectivity.
In palladium-catalyzed allylic substitution reactions, the strong electron-withdrawing nature of the difluoro-substituted ring alters the charge distribution in the corresponding π-allyl palladium intermediate. beilstein-journals.org Specifically, the fluorine atoms lead to a higher density of positive charge at the γ-carbon (the benzylic position) of the π-allyl complex. researchgate.netbeilstein-journals.org This electronic bias makes the γ-position more electrophilic and thus more susceptible to nucleophilic attack. This effect can be so pronounced that it overrides steric considerations, forcing the nucleophile to attack the more sterically hindered γ-position, leading to a reversal of regioselectivity compared to non-fluorinated or electron-donating substituted systems. beilstein-journals.org The stabilization of negative charge by the electron-withdrawing fluorine atoms is also a key factor; for example, fluorine substitution can improve the reactivity of adjacent carbanions by stabilizing them. rsc.org
| Electronic Property | Description | Effect on Allylic Reactivity | Reference |
|---|---|---|---|
| High Electronegativity | Fluorine is the most electronegative element (Pauling scale: 3.98). | Creates a strong inductive electron-withdrawing effect (-I), reducing electron density in the aromatic ring and allylic system. | nih.gov |
| Stabilization of Intermediates | The electron-withdrawing effect can stabilize adjacent positive charges or transition states. | Increases the electrophilicity of the γ-carbon in π-allyl palladium intermediates, directing nucleophilic attack. | beilstein-journals.org, researchgate.net |
| Modulation of pKa | Can lower the pKa of nearby protons, affecting base-mediated reactions. | Influences enolate formation and other base-dependent steps in reaction mechanisms. | nih.gov |
While often overshadowed by its powerful electronic effects, the steric profile of fluorine can also play a role in directing the stereochemical course of reactions. Fluorine is relatively small (van der Waals radius of 1.47 Å, compared to hydrogen's 1.20 Å), so its steric hindrance is often considered minimal. nih.gov However, in sterically crowded environments, such as the transition state of a reaction, even this modest size can be significant.
In the context of transformations involving 2,4-difluorocinnamyl bromide, the fluorine atom at the ortho-position (C2) is of particular importance. Its proximity to the allylic side chain can influence the preferred conformation of the molecule. This conformational bias can, in turn, affect the facial selectivity of a nucleophilic attack on the double bond or in a subsequent transformation, thereby influencing the stereochemical outcome. The steric hindrance around a fluorine atom can impact the reactivity of that moiety toward nucleophiles. nih.gov In designing stereoselective syntheses, the steric interaction between the ortho-fluorine substituent and the components of the catalytic system (e.g., chiral ligands) must be considered, as it can be a determining factor in achieving high levels of enantioselectivity or diastereoselectivity. rsc.org
Applications of 2,4 Difluorocinnamyl Bromide in Advanced Organic Synthesis Research
Building Block for Complex Fluorinated Scaffolds
2,4-Difluorocinnamyl bromide serves as a valuable synthon for the construction of intricate molecular architectures containing fluorine. Its utility stems from the presence of multiple reactive sites that can be selectively targeted to build larger, more complex structures. The difluorinated phenyl group introduces a key structural motif found in many biologically active compounds, while the allylic bromide provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation.
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are a prominent class of compounds in pharmaceutical and agrochemical research. The synthesis of these structures often relies on versatile building blocks that can participate in cyclization reactions. 2,4-Difluorocinnamyl bromide is a suitable precursor for such transformations. For instance, it can react with binucleophiles, such as compounds containing both a thiol and an amine group, to form fluorinated thiazine (B8601807) derivatives through a tandem nucleophilic substitution and intramolecular cyclization sequence.
Furthermore, the alkene moiety in the cinnamyl group can participate in cycloaddition reactions. For example, [3+2] cycloadditions with nitrile oxides or azides can yield fluorinated five-membered heterocycles like isoxazolines or triazolines, respectively. These reactions provide a direct route to novel heterocyclic systems bearing the 2,4-difluorophenyl substituent. The development of new methods for creating fluorinated heterocycles remains a significant challenge and an active area of research in organic chemistry.
Construction of Fluorinated Aromatic and Aliphatic Systems
Beyond heterocycles, 2,4-Difluorocinnamyl bromide is employed in the synthesis of a variety of fluorinated aromatic and aliphatic compounds. The bromide is readily displaced by a wide range of carbon nucleophiles in reactions such as Suzuki, Stille, or Sonogashira cross-coupling, allowing for the extension of the carbon framework. This enables the synthesis of complex molecules where the 2,4-difluorophenylallyl moiety is connected to other aromatic or aliphatic systems.
For example, coupling with an arylboronic acid (Suzuki reaction) would yield a fluorinated stilbene (B7821643) derivative, a scaffold of interest in materials science and medicinal chemistry. Alternatively, reaction with organocuprates can lead to the formation of more complex aliphatic chains attached to the fluorinated aromatic ring. The ability to use this building block in well-established coupling reactions makes it a reliable tool for accessing diverse fluorinated molecules.
Precursor in Stereoselective Functionalization Reactions
Creating stereogenic centers, particularly those containing fluorine, is a critical task in the synthesis of modern pharmaceuticals. 2,4-Difluorocinnamyl bromide is an excellent electrophile for stereoselective reactions that functionalize the allylic position.
Asymmetric Allylic Alkylation Reactions
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. In this reaction, a palladium catalyst activates the allylic substrate, like 2,4-Difluorocinnamyl bromide, to form a π-allyl palladium intermediate. A soft nucleophile, stabilized by a chiral ligand, then attacks this intermediate, creating a new stereocenter with high enantioselectivity.
The use of 2,4-Difluorocinnamyl bromide in AAA reactions allows for the synthesis of chiral molecules containing both a fluorine-substituted aromatic ring and a stereogenic center adjacent to a double bond. These products are valuable intermediates for the synthesis of more complex, biologically active molecules. The reaction can generate two contiguous chirality centers, yielding multifunctional organofluorine compounds.
Table of Representative Asymmetric Allylic Alkylation Parameters
| Parameter | Description |
| Catalyst | Typically a Palladium(0) source, e.g., [Pd(allyl)Cl]₂ |
| Ligand | Chiral phosphine (B1218219) or phosphinooxazoline ligands |
| Nucleophile | Soft carbon nucleophiles, such as stabilized enolates or organometallic reagents |
| Product | Enantioenriched compounds with a new stereocenter at the allylic position |
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of an H-X molecule across a double or triple bond. The double bond in 2,4-Difluorocinnamyl bromide is susceptible to such additions, providing a route to functionalize the aliphatic portion of the molecule. For instance, hydroamination, hydroetherification, or hydroboration can introduce new functional groups at either the α or β position relative to the aromatic ring.
Catalytic asymmetric hydrofunctionalization methods can be used to control the stereochemistry of the newly formed C-X and C-H bonds, leading to chiral products. These reactions expand the utility of 2,4-Difluorocinnamyl bromide beyond its role as an alkylating agent, allowing for the synthesis of a different class of fluorinated aliphatic compounds.
Role in the Synthesis of Derivatives for Materials Science Research
The unique properties conferred by fluorine atoms, such as high thermal stability, hydrophobicity, and specific electronic characteristics, make fluorinated compounds highly desirable in materials science. 2,4-Difluorocinnamyl bromide serves as a key building block for synthesizing monomers and polymers with tailored properties.
The 2,4-difluorophenyl group can be incorporated into polymer backbones or as side chains to modify the properties of materials like liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers. The reactivity of the allylic bromide allows for the grafting of this fluorinated moiety onto polymer surfaces or its use in polymerization reactions. For example, it can be used to synthesize fluorinated polyolefins or polystyrenes through copolymerization, leading to materials with low surface energy and high resistance to chemical degradation. The resulting fluorinated materials are explored for applications ranging from advanced coatings to electronic devices.
Contributions to Methodological Development in C-C and C-X Bond Formation
The general reactivity of cinnamyl bromides suggests that 2,4-Difluorocinnamyl bromide could be a valuable electrophile in various coupling reactions. For instance, it could theoretically be employed in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck-type reactions, to form new carbon-carbon bonds. In these hypothetical scenarios, the difluorinated phenyl ring could serve as a unique substituent to probe electronic effects or to introduce fluorine atoms into target molecules, which is of significant interest in medicinal chemistry.
Similarly, for C-X bond formation, 2,4-Difluorocinnamyl bromide would be an expected substrate for nucleophilic substitution reactions. A range of heteroatomic nucleophiles (e.g., amines, thiols, alcohols) could displace the bromide to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The development of new catalytic systems for such allylic substitutions could, in principle, utilize this compound as a test substrate.
Despite this potential, the absence of specific research detailing these applications for 2,4-Difluorocinnamyl bromide means that no detailed research findings or data tables can be presented. The scientific community has not, to date, published dedicated studies on the use of this particular compound for the development of novel C-C or C-X bond-forming methods. Therefore, its contributions in this area remain underexplored and undocumented in the available scientific literature.
Advanced Spectroscopic Characterization Methodologies for 2,4 Difluorocinnamyl Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement within the molecule. For 2,4-Difluorocinnamyl bromide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton, carbon, and fluorine environments.
Proton NMR (¹H NMR) for Proton Environments
Proton NMR (¹H NMR) reveals the distinct chemical environments of the hydrogen atoms in the molecule. The spectrum of 2,4-Difluorocinnamyl bromide is predicted to show signals corresponding to its aromatic, vinylic, and allylic protons. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton and fluorine nuclei. The electronegativity of the bromine and fluorine atoms, along with the anisotropy of the aromatic ring and the double bond, influences the chemical shifts of these protons. orgchemboulder.com
Predicted ¹H NMR Data for 2,4-Difluorocinnamyl Bromide
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic (3H) | 6.8 - 7.5 | Multiplets (m) | J(H-H), J(H-F) |
| Vinylic (-CH=) | 6.2 - 6.8 | Doublet of doublets (dd) | J(H-H) |
| Vinylic (=CH-) | 6.0 - 6.5 | Doublet of triplets (dt) | J(H-H) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) is used to map the carbon framework of a molecule. In 2,4-Difluorocinnamyl bromide, all nine carbon atoms are chemically non-equivalent and are expected to produce nine distinct signals. The chemical shifts are influenced by the hybridization of the carbon atoms and the presence of electronegative fluorine and bromine atoms. docbrown.info Notably, the carbons attached to fluorine will appear as doublets due to one-bond C-F coupling, a key feature in identifying their positions.
Predicted ¹³C NMR Data for 2,4-Difluorocinnamyl Bromide
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C{¹H} spectrum) |
|---|---|---|
| C-F (aromatic) | 158 - 165 | Doublet (d) |
| C-H (aromatic) | 110 - 135 | Singlet (s) |
| C-C (aromatic, attached to side chain) | 120 - 140 | Singlet (s) |
| C=C (vinylic) | 120 - 140 | Singlet (s) |
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environments and Reaction Monitoring
Given the presence of two fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) is an exceptionally informative technique. It offers high sensitivity and a wide chemical shift range, making it easy to distinguish between the two non-equivalent fluorine atoms in 2,4-Difluorocinnamyl bromide. lcms.cz The spectrum is expected to show two distinct signals, likely multiplets, due to coupling with nearby protons. Because the fluorine signals are very sensitive to the local electronic environment, ¹⁹F NMR is also a powerful tool for monitoring reactions involving this compound, as any chemical modification near a fluorine atom would result in a noticeable change in its chemical shift. lcms.cz
Predicted ¹⁹F NMR Data for 2,4-Difluorocinnamyl Bromide
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| F at C-2 | -110 to -115 | Multiplet (m) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.eduyoutube.com For 2,4-Difluorocinnamyl bromide, COSY would show correlations between the adjacent vinylic protons and between the vinylic proton and the allylic CH₂ protons, confirming the structure of the cinnamyl side chain. It would also help delineate the coupling network among the three aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms they are directly bonded to. columbia.edu It is the most reliable way to assign the signals in the ¹³C NMR spectrum for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). columbia.edu This is vital for piecing together the molecular puzzle. For example, it can show correlations from the allylic and vinylic protons to the aromatic carbons, confirming the attachment of the cinnamyl group to the difluorophenyl ring. It is also essential for assigning the quaternary (non-protonated) carbon atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of 2,4-Difluorocinnamyl bromide would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Predicted IR Absorption Bands for 2,4-Difluorocinnamyl Bromide
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
|---|---|---|---|
| 3100 - 3000 | C-H (Aromatic & Vinylic) | Stretch | Medium |
| 1620 - 1600 | C=C (Aromatic) | Stretch | Medium |
| 1650 - 1630 | C=C (Alkene) | Stretch | Medium-Weak |
| 1280 - 1100 | C-F | Stretch | Strong |
| 980 - 650 | C-H (Aromatic & Vinylic) | Bend (out-of-plane) | Strong |
The presence of strong absorptions in the 1280-1100 cm⁻¹ region would be a clear indicator of the C-F bonds, while the band in the 600-500 cm⁻¹ range would suggest the C-Br bond. rsc.org The various C-H and C=C stretching and bending frequencies would confirm the presence of the substituted aromatic ring and the alkene group. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). bioanalysis-zone.commeasurlabs.com This precision allows for the determination of a molecule's elemental formula from its exact mass. measurlabs.com
For 2,4-Difluorocinnamyl bromide, with the molecular formula C₉H₇BrF₂, HRMS can be used to confirm this composition. The calculated monoisotopic mass, based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ⁷⁹Br), provides a precise target value.
Furthermore, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of almost equal intensity separated by two mass units (the M⁺ and M+2 peaks). HRMS can resolve these peaks and measure their masses with high accuracy, providing unambiguous confirmation of the presence of a single bromine atom in the molecule.
Calculated Exact Mass for 2,4-Difluorocinnamyl Bromide
| Ion Formula | Isotope | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [C₉H₇⁷⁹BrF₂]⁺ | ⁷⁹Br | 231.9729 |
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Computational Chemistry and Theoretical Studies on 2,4 Difluorocinnamyl Bromide
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are theoretical models that aim to predict the reactivity of chemical compounds based on their molecular structure. researchgate.net These models are built by finding a mathematical correlation between a set of calculated molecular properties, known as descriptors, and an experimentally measured reactivity parameter.
While no specific QSRR studies have been conducted on 2,4-Difluorocinnamyl bromide, research on related classes of compounds, such as cinnamic acid derivatives and other substituted bromides, can provide a framework for understanding how such a study might be approached. acs.orgresearchgate.net
Methodology of a Hypothetical QSRR Study for 2,4-Difluorocinnamyl Bromide
A QSRR study on a series of cinnamyl bromide derivatives would typically involve the following steps:
Dataset Selection: A series of cinnamyl bromide compounds with varying substituents on the phenyl ring would be synthesized or computationally designed. This would include 2,4-Difluorocinnamyl bromide as one of the data points.
Reactivity Measurement: A specific chemical reaction would be chosen to quantify the reactivity of each compound in the series. For a cinnamyl bromide, this could be a nucleophilic substitution reaction, and the reaction rate constant would be the measured reactivity parameter.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For 2,4-Difluorocinnamyl bromide, the electron-withdrawing nature of the fluorine atoms would significantly influence these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Thermodynamic Descriptors: These can include properties like heat of formation and Gibbs free energy.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical equation that links the calculated descriptors to the measured reactivity. researchgate.net The goal is to find the combination of descriptors that provides the best correlation.
Model Validation: The predictive power of the QSRR model would be rigorously tested using statistical validation techniques to ensure its reliability. acs.org
Potential Findings from a QSRR Study
A successful QSRR study on cinnamyl bromide derivatives could reveal key insights into their reactivity. For instance, it might demonstrate that the rate of a nucleophilic substitution reaction is primarily governed by electronic factors. The electron-withdrawing fluorine atoms in 2,4-Difluorocinnamyl bromide would be expected to make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. The QSRR model would quantify this effect.
Illustrative Data for a Hypothetical QSRR Study
The following table illustrates the type of data that would be generated and used in a QSRR study of substituted cinnamyl bromides. Please note that this data is hypothetical and for illustrative purposes only, as no such study has been published.
| Compound Name | Substituent | Experimental Reactivity (Relative Rate) | Calculated Descriptor (LUMO Energy, eV) |
| Cinnamyl bromide | H | 1.0 | -0.5 |
| 4-Methylcinnamyl bromide | 4-CH₃ | 0.8 | -0.4 |
| 4-Chlorocinnamyl bromide | 4-Cl | 1.5 | -0.7 |
| 2,4-Difluorocinnamyl bromide | 2,4-F₂ | (Predicted to be >1.5) | (Predicted to be <-0.7) |
| 4-Nitrocinnamyl bromide | 4-NO₂ | 3.2 | -1.2 |
In this hypothetical example, a QSRR equation might be derived in the form of:
log(Relative Rate) = c₀ + c₁(LUMO Energy)*
This equation would suggest that as the LUMO energy decreases (becomes more negative), the reactivity of the cinnamyl bromide derivative increases. Such a model could then be used to predict the reactivity of other, unsynthesized cinnamyl bromide derivatives.
Emerging Research Directions and Future Perspectives for Fluorinated Cinnamyl Bromides
Development of Novel Catalytic Systems for Transformations
The transformation of fluorinated cinnamyl bromides is heavily reliant on the development of sophisticated catalytic systems capable of controlling reactivity and selectivity. Research is focused on transition-metal catalysis, particularly with palladium, copper, and rhodium, to facilitate a variety of C-C and C-heteroatom bond-forming reactions.
Palladium catalysis has been instrumental in the functionalization of allylic halides. cem.com For the fluorination of allylic chlorides and bromides, catalyst systems comprising a Pd(0) source, such as [(cinnamyl)PdCl]2, and specialized phosphine (B1218219) ligands have proven effective. cem.comossila.com For instance, Trost's bisphosphine ligand has been used for C-F bond formation at room temperature. ekb.eg The development of bulky biaryl monophosphine ligands like AdBrettPhos has expanded the scope to include more challenging electron-rich and heteroaryl substrates. nih.gov These catalysts typically operate via a mechanism involving oxidative addition of the palladium(0) to the carbon-bromine bond, forming a π-allyl palladium(II) complex, which then undergoes nucleophilic attack. nih.gov
Copper catalysis is emerging as a cost-effective and sustainable alternative. ekb.eg Copper(I) fluoride (B91410) complexes have been successfully applied in the SN2 fluorination of primary and secondary alkyl bromides. ekb.eg Liu's study demonstrated the copper-catalyzed fluorination of internal allylic bromides using Et₃N·3HF as a fluorine source, highlighting the need for a heteroatom-containing group in the substrate to achieve good reactivity and regioselectivity. ekb.eg
The following table summarizes key catalytic systems used for transformations of allylic halides, which are relevant to fluorinated cinnamyl bromides.
| Catalyst System | Substrate Type | Transformation | Key Features |
| Pd(0) / Trost's Ligand | Allylic Chlorides | Allylic Fluorination | Enables C-F bond formation at room temperature. ekb.eg |
| [(cinnamyl)PdCl]2 / AdBrettPhos | Aryl & Heteroaryl Triflates/Bromides | Aryl Fluorination | Effective for challenging electron-rich substrates. nih.gov |
| Cu Catalyst / Et₃N·3HF | Internal Allylic Bromides | Allylic Fluorination | Requires a heteroatom-containing group for high regioselectivity. ekb.eg |
| Rhodium / Chiral Ligands | Allylic Trichloroacetimidates | Asymmetric Allylic Fluorination | Provides high yields and enantioselectivity for 1,2-disubstituted allylic fluorides. openmedicinalchemistryjournal.com |
Future work in this area will likely focus on developing catalysts with even greater functional group tolerance, lower catalyst loadings, and the ability to perform transformations under milder, more environmentally friendly conditions.
Synthesis of Complex Architectures Incorporating the 2,4-Difluorocinnamyl Moiety
The 2,4-difluorocinnamyl moiety is a valuable synthon for constructing complex molecular architectures, particularly in the field of medicinal chemistry where fluorine substitution can enhance metabolic stability and binding affinity. nih.govrsc.org The synthesis of analogs of the cancer drug candidate tipifarnib (B1682913) provides a compelling example of how difluorinated cinnamic acid derivatives can be used to build complex, biologically active molecules. nih.gov
In one synthetic approach, a halogenated cinnamic acid is converted to an acid chloride and reacted with an aniline (B41778) derivative to form an amide. nih.gov This intermediate then undergoes an intramolecular Friedel-Crafts alkylation to construct a lactam core, which is subsequently oxidized to a quinolone. nih.gov This quinolone scaffold, bearing the difluorophenyl group, serves as a key intermediate that can be further elaborated into a variety of complex tipifarnib analogs designed for anti-Chagas disease drug discovery. nih.gov
Another area of active research is the synthesis of novel heterocyclic compounds, which form the core of many pharmaceuticals. cem.comfluorochem.co.ukmdpi.com Diflunisal, a compound containing a 2',4'-difluorobiphenyl-3-carboxylic acid structure, has been used as a starting point to generate diverse heterocyclic systems like 1,2,4-triazoline-3-thiones, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. jmchemsci.com These transformations demonstrate the utility of the difluorophenyl group in creating libraries of potential therapeutic agents. jmchemsci.com While these examples start from carboxylic acids, the corresponding 2,4-difluorocinnamyl bromide is a prime candidate for similar synthetic strategies through alkylation of appropriate nucleophiles to build these complex heterocyclic cores.
Future research will likely expand the use of the 2,4-difluorocinnamyl moiety in diversity-oriented synthesis (DOS) and function-oriented synthesis (FOS) to create novel libraries of compounds for high-throughput screening in drug discovery programs. nih.gov
Advancements in Asymmetric Synthesis Utilizing Fluorinated Cinnamyl Bromides
The creation of chiral molecules containing fluorine is a significant goal in organic synthesis, and fluorinated cinnamyl bromides are key electrophiles in this endeavor. Asymmetric allylic alkylation (AAA) stands out as a powerful method for forming stereogenic centers. nih.gov Recent advancements have focused on both transition-metal catalysis and organocatalysis to control the stereochemical outcome of reactions involving fluorinated allylic substrates.
Transition-metal catalysis, particularly with iridium, rhodium, and palladium, has enabled highly enantioselective transformations. openmedicinalchemistryjournal.com For instance, rhodium-catalyzed asymmetric fluorination of 1,2-disubstituted allylic trichloroacetimidates has been shown to produce chiral allylic fluorides in high yields (up to 99%) and excellent enantioselectivity (up to 89:11 er). openmedicinalchemistryjournal.com Iridium catalysts have been successfully used for the allylic substitution of γ-fluoro allylic esters to create sterically congested tertiary allylic fluorides. The key to success in these systems is the design of chiral ligands that can effectively control the facial selectivity of the nucleophilic attack on the metal-allyl intermediate.
Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral Lewis bases, such as cinchona alkaloid derivatives, have been used to catalyze the asymmetric allylic alkylation of Morita-Baylis-Hillman carbonates. fluorochem.co.uk Phase-transfer catalysis, employing chiral quaternary ammonium (B1175870) salts, has been effective for the asymmetric alkylation of α-fluoro-β-ketoesters with various alkyl halides, including allylic and benzylic bromides. These methods can produce fluorine-containing quaternary carbon centers with good yields and high enantiomeric excess (ee).
The table below highlights recent progress in the asymmetric synthesis involving fluorinated allylic substrates.
| Catalytic Approach | Catalyst/Reagent | Substrate Type | Product Type | Enantioselectivity (er or ee) |
| Transition-Metal Catalysis | Rhodium / Chiral Ligand | 1,2-Disubstituted Allylic Trichloroacetimidates | Chiral Allylic Fluorides | up to 89:11 er openmedicinalchemistryjournal.com |
| Transition-Metal Catalysis | Palladium / (R)-L7 (BINOL-derived) | α-Fluoro Ketones + Aryl Bromides | α-Fluoro-α-Aryl Ketones | up to 97% ee |
| Organocatalysis | Cinchona Alkaloid Derivative | Racemic Allyl Fluorides | Trifluoromethylated Allylic Compounds | 92:8 to 99.5:0.5 er nih.gov |
| Phase-Transfer Catalysis | N-spiro Chiral Quaternary Ammonium Salt | α-Fluoro-β-ketoesters + Alkyl Halides | Quaternary Fluoro-Carbonyls | 65-88% ee |
| Organocatalysis | Chiral Iodine Catalyst / BF₃·Et₂O | N-cinnamylbenzamides | Chiral Fluorinated Oxazines | up to >99% ee |
Future efforts will aim to broaden the substrate scope for these asymmetric reactions and develop catalysts that can operate under even more practical and scalable conditions, further enabling the synthesis of complex, enantioenriched fluorinated molecules.
Integration of 2,4-Difluorocinnamyl Bromide in Sustainable Chemical Processes
The principles of green chemistry are increasingly influencing the design of synthetic routes, and the synthesis and use of 2,4-difluorocinnamyl bromide are no exception. Key areas of focus include improving atom economy, reducing the use of hazardous reagents, and employing more sustainable solvents.
Traditional bromination methods often use liquid bromine (Br₂), which is highly toxic, corrosive, and difficult to handle safely. Greener alternatives for the synthesis of allylic bromides like 2,4-difluorocinnamyl bromide are being actively explored. One prominent strategy is the use of N-bromosuccinimide (NBS), which is a solid and less hazardous brominating agent. However, NBS still generates stoichiometric byproducts.
A more advanced and sustainable approach is the in situ generation of bromine from bromide salts (like HBr or NaBr) using a clean oxidant, such as hydrogen peroxide. This method avoids the handling of bulk bromine and improves atom economy. Furthermore, these reactions can often be modulated by light. Photocatalysis represents a powerful tool for sustainable chemistry, as light is a renewable reagent. Light can be used to initiate radical bromination at the allylic position selectively, often under mild conditions.
Other green chemistry considerations include:
Solvent Choice: Minimizing or replacing hazardous organic solvents (e.g., chlorinated solvents) with greener alternatives like water, ethanol, or even supercritical fluids is a key goal.
Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones dramatically reduces waste. The development of recyclable catalysts is another important frontier.
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste generation.
By integrating these sustainable practices, the chemical lifecycle of 2,4-difluorocinnamyl bromide—from its synthesis to its downstream applications—can be made significantly safer and more environmentally benign.
Computational Design of New Reaction Pathways and Catalysts for Fluorinated Allylic Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex chemical systems. For fluorinated allylic systems like 2,4-difluorocinnamyl bromide, computational methods provide deep insights that accelerate the development of new reactions and catalysts. nih.gov
Key applications of computational design include:
Mechanism Elucidation: DFT calculations can map out the entire energy profile of a catalytic cycle. nih.gov For example, computational studies on the palladium-catalyzed fluorination of allylic chlorides have helped to identify key intermediates, such as the allylpalladium fluoride complex, and determine the likely mechanism of C-F bond formation. nih.gov
Predicting Selectivity: Computational models can explain the origins of regio- and enantioselectivity. openmedicinalchemistryjournal.com By calculating the transition state energies for different possible reaction pathways, chemists can predict which product will be favored. openmedicinalchemistryjournal.com This was demonstrated in the rhodium-catalyzed asymmetric synthesis of allylic fluorides, where DFT calculations clarified why one enantiomer was formed preferentially by revealing the steric and electronic factors in the key transition states. openmedicinalchemistryjournal.com
Catalyst Design: By understanding how a catalyst's structure influences its activity and selectivity, researchers can computationally screen new ligand designs before committing to lengthy synthetic efforts. This "computational triage" approach helps to prioritize experimental work on the most promising catalyst candidates.
Exploring Novel Reactivity: Computational studies can explore hypothetical reaction pathways that may not be intuitive. This can lead to the discovery of entirely new transformations for fluorinated allylic systems, expanding their synthetic utility beyond known reactions.
As computational power and theoretical methods continue to improve, the in silico design of reaction pathways and catalysts will play an increasingly central role in the field, enabling faster and more efficient development of synthetic methodologies for valuable compounds like 2,4-difluorocinnamyl bromide.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,4-Difluorocinnamyl bromide with high purity?
- Methodology : The compound can be synthesized via halogenation of a cinnamyl alcohol precursor using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled temperatures (0–5°C). Post-reaction purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) ensures purity >95%. Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization is critical to avoid over-bromination .
- Key Parameters : Maintain anhydrous conditions to prevent hydrolysis. Use inert gas (N₂/Ar) to suppress side reactions.
Q. What analytical techniques are most effective for characterizing 2,4-Difluorocinnamyl bromide?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (CDCl₃ solvent) identifies fluorine-proton coupling patterns (e.g., doublets for aromatic fluorines) and bromine-induced deshielding .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile impurities. Use a low-polarity column (e.g., DB-5) with a temperature ramp (50°C → 250°C at 10°C/min) .
- Elemental Analysis : Confirms stoichiometry (C, H, Br, F) with <0.3% deviation .
Q. How does pH and temperature influence the stability of 2,4-Difluorocinnamyl bromide in solution?
- Methodology :
- Stability Testing : Store solutions in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at -20°C. Monitor decomposition via periodic NMR analysis. Avoid aqueous or protic solvents to prevent hydrolysis .
- pH Impact : At pH >7, rapid degradation occurs due to nucleophilic substitution by hydroxide ions. Maintain pH <6 in buffered systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of 2,4-Difluorocinnamyl bromide?
- Methodology :
- Design of Experiments (DoE) : Vary parameters (temperature, reagent molar ratios, reaction time) to identify optimal conditions. Use response surface methodology (RSM) to model yield vs. impurity profiles .
- In Situ Monitoring : Employ FTIR spectroscopy to track bromine incorporation and detect intermediates like cinnamyl alcohol-HBr adducts .
Q. What mechanistic insights explain the regioselectivity of bromination in 2,4-Difluorocinnamyl bromide synthesis?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, showing higher bromination susceptibility at the allylic position due to fluorine’s inductive effect .
- Isotopic Labeling : Use deuterated cinnamyl alcohol to trace proton transfer pathways during bromination .
Q. How does 2,4-Difluorocinnamyl bromide perform in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Catalytic Screening : Test Pd catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) with arylboronic acids. Monitor coupling efficiency via HPLC under varied base conditions (K₂CO₃, CsF) .
- Side Reaction Mitigation : Add silver oxide (Ag₂O) to suppress β-hydride elimination, a common issue in allylic bromide couplings .
Q. What advanced separation techniques resolve co-eluting impurities in 2,4-Difluorocinnamyl bromide?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with isocratic elution (acetonitrile/water, 70:30). Adjust UV detection to 254 nm for bromine absorption .
- Chiral Separation : For enantiomeric impurities, employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Q. How do steric and electronic effects of fluorine substituents influence the reactivity of 2,4-Difluorocinnamyl bromide?
- Methodology :
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs using stopped-flow UV-Vis spectroscopy. Fluorine’s electron-withdrawing effect increases electrophilicity at the allylic position .
- X-ray Crystallography : Resolve crystal structures to analyze bond angles and steric hindrance from fluorine atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
